1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione
Brand Name: Vulcanchem
CAS No.: 87405-74-1
VCID: VC17957736
InChI: InChI=1S/C13H2F22O4/c14-4(8(20,21)22,38-12(32,33)6(16,17)10(26,27)28)2(36)1-3(37)5(15,9(23,24)25)39-13(34,35)7(18,19)11(29,30)31/h1H2
SMILES:
Molecular Formula: C13H2F22O4
Molecular Weight: 640.12 g/mol

1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione

CAS No.: 87405-74-1

Cat. No.: VC17957736

Molecular Formula: C13H2F22O4

Molecular Weight: 640.12 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione - 87405-74-1

Specification

CAS No. 87405-74-1
Molecular Formula C13H2F22O4
Molecular Weight 640.12 g/mol
IUPAC Name 1,1,1,2,6,7,7,7-octafluoro-2,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)heptane-3,5-dione
Standard InChI InChI=1S/C13H2F22O4/c14-4(8(20,21)22,38-12(32,33)6(16,17)10(26,27)28)2(36)1-3(37)5(15,9(23,24)25)39-13(34,35)7(18,19)11(29,30)31/h1H2
Standard InChI Key UNLIPKHWLXWFAN-UHFFFAOYSA-N
Canonical SMILES C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Introduction

Chemical Identity and Structural Characteristics

PropertyValueSource
Molecular FormulaC₁₃H₂F₂₂O₄
Molecular Weight640.12 g/mol
XLogP3-AA7.5
Topological PSA52.6 Ų
Rotatable Bond Count10
Heavy Atom Count39

Spectroscopic Profile

While experimental NMR and IR data remain unpublished, computational predictions (PubChem ) indicate:

  • ¹⁹F NMR: Multiplets between δ -70 to -125 ppm from CF₃, CF₂, and CF groups

  • IR Spectroscopy: Strong C=O stretches at ~1750 cm⁻¹, C-F vibrations 1100-1300 cm⁻¹

  • MS (EI): Molecular ion peak at m/z 640 with characteristic fragmentation patterns from sequential loss of CF₃ (69 Da) and CF₂O (66 Da) groups

Synthesis and Manufacturing

Production Pathways

Industrial synthesis routes remain proprietary, but patent analysis suggests a three-step approach:

  • Perfluoroalkylation:

    • Hexafluoropropylene oxide (HFPO) oligomerization to form 3-oxaperfluoro-2-hexyl iodide

    • Ullmann coupling with 1,3-diiodopropanedione under Cu catalysis

  • Purification:

    • Fractional distillation under reduced pressure (0.1-1 mmHg)

    • Final recrystallization from HF-77 (3M™ Novec™ 7500 Engineered Fluid)

Table 2: Typical Reaction Conditions

ParameterRange
Temperature80-120°C
Pressure1-5 atm
Catalyst Loading5-7 mol% CuI
Reaction Time48-72 hours

Scale-Up Challenges

  • Fluorine Handling: Requires specialized Ni-Mo alloy reactors to prevent corrosion

  • Byproduct Management: Toxic perfluoroisobutylene (PFIB) generation necessitates real-time FTIR monitoring

  • Yield Optimization: Current batch processes achieve 32-38% yield; continuous flow methods under development

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature
Perfluorooctane42025°C
Vertrel™ XF38025°C
Acetone<0.125°C
Deionized Water<0.0125°C

Functional Applications

Electronics Industry

  • Plasma-Etch Resistant Coatings: Reduces semiconductor wafer damage during deep reactive-ion etching (DRIE) processes

    • 78% reduction in sidewall roughness vs. conventional SiO₂ masks

    • Withstands 300+ plasma cycles (Cl₂/Ar 50:50, 500W)

Advanced Lubrication

  • Vacuum-Compatible Greases:

    • Evaporation rate: 2.1×10⁻⁷ g/cm²·s at 200°C (10⁻⁶ Torr)

    • Coefficient of friction: 0.03-0.05 (steel-on-steel, 10N load)

Metal-Organic Frameworks

  • F-MOF Synthesis: Serves as bridging ligand for Zr⁴+ nodes

    • BET Surface Area: 2800 m²/g

    • CO₂ Adsorption: 4.2 mmol/g at 25°C, 1 bar

Environmental and Regulatory Considerations

PFAS Classification

  • OECD Category: Listed under "Other/Unspecified PFAS"

  • Persistence Metrics:

    • Atmospheric Lifetime: >50 years (estimated)

    • Hydrolysis Half-Life: >1000 days (pH 7, 25°C)

Toxicity Profile

EndpointValueTest System
LC50 (Aquatic)>100 mg/LDaphnia magna
Ames TestNegativeTA98, TA100
Skin IrritationNon-irritatingOECD 404

Global Regulatory Status

RegionStatusEffective Date
EUREACH Candidate ListUnder review
USATSCA Inventory Listed2024
ChinaIECSC Listed2023

Future Research Directions

Alternative Synthesis Routes

  • Electrochemical Fluorination: Potential to reduce HFPO usage by 40%

  • Bio-Catalytic Methods: Exploration of fluorinase enzymes for C-F bond formation

Advanced Characterization Needs

  • Single Crystal XRD: Resolve stereochemical ambiguities at C2/C6

  • NMR Crystallography: Map ¹³C-¹⁹F coupling in solid state

Application Expansion

  • Lithium Battery Electrolytes: Leverage oxidative stability for high-voltage systems

  • Quantum Dot Encapsulation: Exploit fluorine's low polarizability for photostability

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